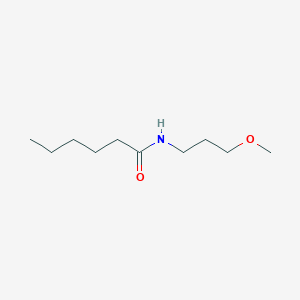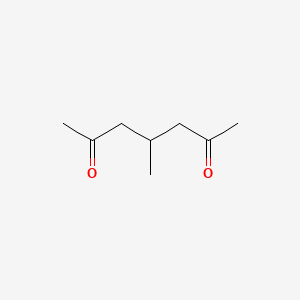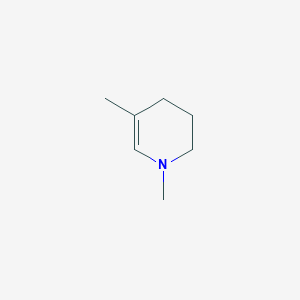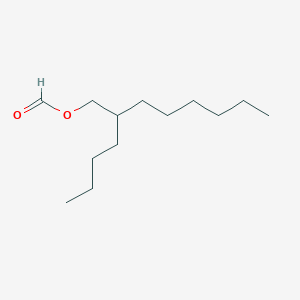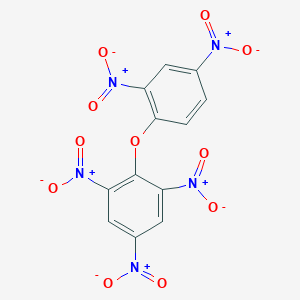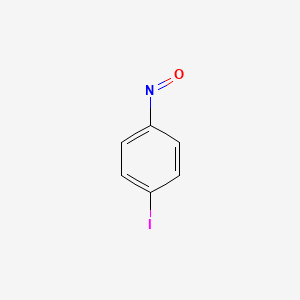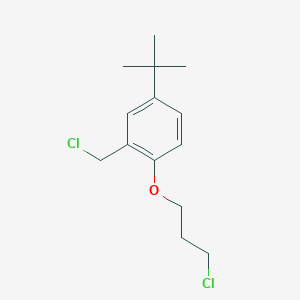
4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a tert-butyl group, a chloromethyl group, and a 3-chloropropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene typically involves multiple steps:
Starting Material: The synthesis begins with a benzene derivative that already contains a tert-butyl group.
Etherification: The 3-chloropropoxy group can be introduced via a nucleophilic substitution reaction where the chloromethylated benzene reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl and 3-chloropropoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Could be explored for its potential therapeutic properties.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl-2-(bromomethyl)-1-(3-bromopropoxy)benzene: Similar structure but with bromine atoms instead of chlorine.
4-Tert-butyl-2-(hydroxymethyl)-1-(3-hydroxypropoxy)benzene: Hydroxyl groups instead of chlorine atoms.
4-Tert-butyl-2-(methyl)-1-(3-methoxypropoxy)benzene: Methyl and methoxy groups instead of chloromethyl and chloropropoxy groups.
Uniqueness
The presence of both chloromethyl and 3-chloropropoxy groups in 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene makes it unique, providing specific reactivity and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
5409-88-1 |
|---|---|
Molekularformel |
C14H20Cl2O |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
4-tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene |
InChI |
InChI=1S/C14H20Cl2O/c1-14(2,3)12-5-6-13(11(9-12)10-16)17-8-4-7-15/h5-6,9H,4,7-8,10H2,1-3H3 |
InChI-Schlüssel |
UEOSBVUFSHCCGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)



